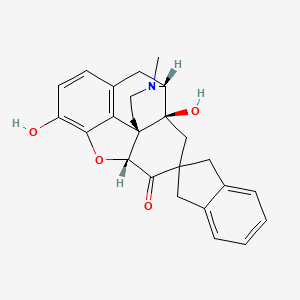
7-Spiroindanyloxymorphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “SIOM” refers to a specific chemical entity that has garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SIOM involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of rare earth ions and perovskite quantum dots doped glasses and glass-ceramics . These materials are prepared through processes such as water-induced surface crystallization and the stack-and-draw method for composite fibers .
Industrial Production Methods: In industrial settings, the production of SIOM is scaled up using advanced techniques to ensure high yield and purity. Methods such as the on-line feeding molten core approach for drawing silica fibers and the preparation of composite optical fibers are commonly employed .
Chemical Reactions Analysis
Types of Reactions: SIOM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving SIOM often use reagents such as rare earth ions, perovskite quantum dots, and various dopants. Conditions such as high temperatures and controlled atmospheres are essential to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include doped glasses and glass-ceramics with enhanced luminescence and scintillation properties . These products are valuable for applications in lasers, optical amplifiers, and other optoelectronic devices.
Scientific Research Applications
SIOM has a wide range of scientific research applications. In chemistry, it is used to develop new materials with unique optical properties. In biology and medicine, SIOM-based materials are explored for their potential in imaging and therapeutic applications. In industry, SIOM is utilized in the production of high-performance lasers and optical devices .
Mechanism of Action
The mechanism by which SIOM exerts its effects involves interactions at the molecular level. The compound targets specific pathways and molecular structures, leading to changes in optical properties and enhanced performance in various applications. The molecular targets include rare earth ions and quantum dots, which interact to produce the desired effects .
Comparison with Similar Compounds
SIOM is unique compared to other similar compounds due to its specific combination of rare earth ions and perovskite quantum dots. Similar compounds include other doped glasses and glass-ceramics, but SIOM stands out for its superior luminescence and scintillation properties . The Neighbor Preference Index (NPI) analysis shows that SIOM has a strong preference for certain neighboring methods, highlighting its distinct characteristics .
Conclusion
SIOM is a compound with significant potential in various scientific fields Its unique properties and versatile applications make it a valuable subject of study and development
Properties
CAS No. |
150380-34-0 |
|---|---|
Molecular Formula |
C25H25NO4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one |
InChI |
InChI=1S/C25H25NO4/c1-26-9-8-24-19-14-6-7-17(27)20(19)30-22(24)21(28)23(13-25(24,29)18(26)10-14)11-15-4-2-3-5-16(15)12-23/h2-7,18,22,27,29H,8-13H2,1H3/t18-,22+,24+,25-/m1/s1 |
InChI Key |
YJWDKWRVFJZBCJ-QVJDATKISA-N |
SMILES |
CN1CCC23C4C(=O)C5(CC6=CC=CC=C6C5)CC2(C1CC7=C3C(=C(C=C7)O)O4)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C5(CC6=CC=CC=C6C5)C[C@]2([C@H]1CC7=C3C(=C(C=C7)O)O4)O |
Canonical SMILES |
CN1CCC23C4C(=O)C5(CC6=CC=CC=C6C5)CC2(C1CC7=C3C(=C(C=C7)O)O4)O |
Synonyms |
7-spiroindanyloxymorphone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)
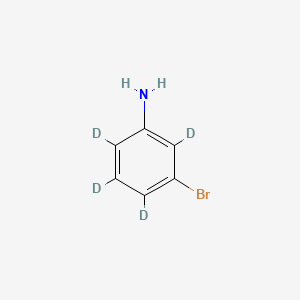
![2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588568.png)
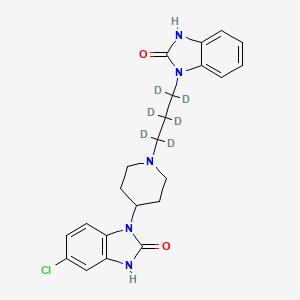

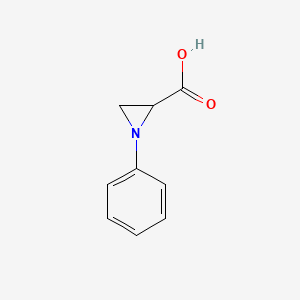
![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)
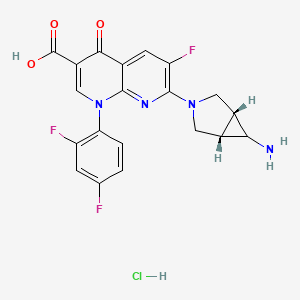

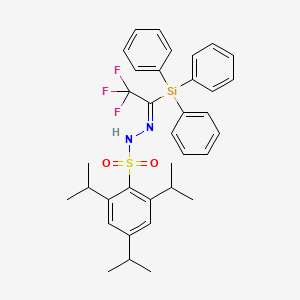
![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B588582.png)
![2H-Pyran-2-ol,tetrahydro-3,5-dimethyl-6-(1-methylethyl)-,[2S-(2alpha,3alpha,5bta,6bta)]-(9CI)](/img/new.no-structure.jpg)
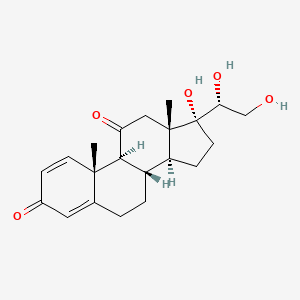
![methyl (1R,14R,15R,18S,19R,20S)-14-[(2S,3R,12bS)-2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-yl]-8,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B588586.png)
